Home > Products > Screening Compounds P77378 > Lurtotecan dihydrochloride
Lurtotecan dihydrochloride - 155773-58-3

Lurtotecan dihydrochloride

Catalog Number: EVT-274786
CAS Number: 155773-58-3
Molecular Formula: C28H32Cl2N4O6
Molecular Weight: 591.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lurtotecan dihydrochloride is an antineoplastic (DNA Topoisomerase I Inhibitor)
Synthesis Analysis

The synthesis of lurtotecan dihydrochloride involves several sophisticated chemical reactions. The primary methods used include:

  • Heck Reaction: This reaction facilitates the formation of carbon-carbon bonds, crucial for constructing the complex structure of lurtotecan.
  • Mitsunobu Reaction: Employed to enable the coupling of different functional groups within the molecule.

The synthesis typically follows a multi-step process that begins with camptothecin as a precursor. Modifications are made to enhance its solubility and efficacy against cancer cells. For instance, structural changes at specific positions on the camptothecin molecule lead to improved pharmacological properties .

Molecular Structure Analysis

Lurtotecan dihydrochloride has a complex molecular structure characterized by its unique arrangement of atoms that contribute to its biological activity. The molecular formula is C₁₈H₁₈Cl₂N₂O₃, and it features a lactone ring that is essential for its mechanism of action as a topoisomerase inhibitor.

Key structural data includes:

  • Molecular Weight: Approximately 373.25 g/mol.
  • 3D Structure: The spatial arrangement of atoms can be visualized using molecular modeling software, highlighting the critical functional groups that interact with topoisomerase I .
Chemical Reactions Analysis

Lurtotecan dihydrochloride undergoes various chemical reactions that are pivotal for its therapeutic effects. The primary reaction mechanism involves:

  • Topoisomerase I Inhibition: Lurtotecan binds to the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands after they have been cleaved during replication. This leads to DNA damage and ultimately induces apoptosis in cancer cells.

The compound's reactivity is influenced by its functional groups, which can undergo hydrolysis or other transformations under physiological conditions, affecting its stability and efficacy .

Mechanism of Action

The mechanism of action of lurtotecan dihydrochloride primarily revolves around its role as a topoisomerase I inhibitor:

  1. Binding: Lurtotecan binds to the active site of topoisomerase I.
  2. Inhibition: This binding prevents the enzyme from rejoining the cleaved DNA strands.
  3. DNA Damage: As a result, DNA replication is halted, leading to increased levels of double-strand breaks.
  4. Apoptosis Induction: The accumulation of DNA damage triggers cellular pathways that lead to programmed cell death (apoptosis).

This mechanism underscores lurtotecan's potential effectiveness in treating various malignancies by targeting rapidly dividing cancer cells .

Physical and Chemical Properties Analysis

Lurtotecan dihydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in water due to its dihydrochloride form, which enhances its bioavailability.
  • Stability: The compound shows stability under controlled conditions but may degrade under extreme pH or temperature variations.

These properties are critical for formulating effective pharmaceutical preparations and ensuring consistent therapeutic outcomes .

Applications

Lurtotecan dihydrochloride has several scientific uses, particularly in oncology:

  • Anticancer Therapy: It is primarily investigated for its efficacy against various cancers, including lung cancer and ovarian cancer.
  • Research Tool: Used in laboratory settings to study mechanisms of drug resistance in cancer cells and evaluate new treatment strategies involving topoisomerase inhibitors.

Clinical trials have demonstrated promising results, leading to further exploration of lurtotecan's potential as an effective treatment option in chemotherapy regimens .

Synthetic Chemistry and Structural Optimization

Design Rationale for Camptothecin Analog Development

The structural optimization of camptothecin (CPT) derivatives aims to overcome inherent limitations of the natural alkaloid, including poor water solubility, instability of the lactone ring under physiological conditions, and suboptimal pharmacokinetics. Lurtotecan (7-(4-methylpiperazinomethylene)-10,11-ethylenedioxy-20(S)-camptothecin) represents a strategically modified CPT analog designed to enhance solubility and topoisomerase I (Top1) inhibitory activity. Its development exemplifies rational drug design principles targeting the quinoline ring system (A and B rings) of CPT. [2] [8]

Substitution Patterns in the Quinoline Ring System

Modifications to CPT's A and B rings significantly influence biological activity, solubility, and stability. Systematic Structure-Activity Relationship (SAR) studies reveal:

  • Position 7 (Electron-Donating Groups): Introduction of lipophilic or basic substituents enhances solubility and Top1 binding affinity. The 7-(4-methylpiperazinomethylene) group in lurtotecan provides a protonatable nitrogen, improving water solubility while maintaining planarity for intercalation into the Top1-DNA cleavage complex. This group contributes to a 3-5 fold increase in cytotoxicity compared to topotecan in vitro. [2] [5]
  • Positions 10 and 11 (Ethylenedioxy Bridge): Fusion of an ethylenedioxy bridge across positions 10 and 11 (forming a six-membered dioxyrane ring) stabilizes the planar quinoline moiety. This modification enhances DNA intercalation and Top1 inhibition potency. Preclinical studies indicated lurtotecan was approximately 3-fold more potent than topotecan in Top1-mediated DNA cleavage assays. [2] [4]
  • Position 9: Generally tolerates small substituents, but bulky groups can sterically hinder Top1 binding. Lurtotecan retains the unsubstituted position 9. [5]

Table 1: Impact of Quinoline Ring Substitutions on Camptothecin Analogs

PositionSubstituentKey EffectsExample Compound
74-Methylpiperazinomethylene↑ Water solubility (via protonation), ↑ Top1 binding affinity, ↑ CytotoxicityLurtotecan
10,11Ethylenedioxy bridge↑ Planarity, ↑ DNA intercalation, ↑ Top1 inhibition potencyLurtotecan
9H (Unsubstituted)Avoids steric hindrance, Maintains activityLurtotecan
7-CH₂N(CH₃)₂ (Dimethylaminomethyl)Moderate ↑ solubility, Moderate activityTopotecan (partial)
10-OH↑ Activity (via H-bonding), ↓ Lactone stabilitySN-38 (Irinotecan metabolite)

Role of the 7-(4-Methylpiperazinomethylene) Ethylenedioxy Moiety

The defining structural feature of lurtotecan is the synergistic combination of the 7-(4-methylpiperazinomethylene) side chain and the 10,11-ethylenedioxy modification:

  • Solubility Enhancement: The tertiary amine within the 4-methylpiperazine ring (pKa ~7.5-8.5) allows for salt formation (e.g., dihydrochloride), drastically improving aqueous solubility compared to unmodified CPT. This enables intravenous formulation without requiring prodrug strategies like irinotecan. [2] [8]
  • Top1 Inhibition Potentiation: Molecular modeling and biochemical assays suggest the ethylenedioxy bridge optimizes π-π stacking interactions with DNA bases at the cleavage site. Concurrently, the methylpiperazinemethylene side chain extends into the major groove, potentially forming favorable electrostatic or hydrogen-bonding interactions with Top1 residues or solvent molecules, stabilizing the ternary complex. This dual modification results in lurtotecan being 3-5 times more cytotoxic than topotecan in tumor cell lines. [2] [5]
  • Metabolic Stability: While the piperazine ring can undergo metabolic transformations, the methylene spacer between it and the quinoline C7 position offers some protection compared to direct N-attachment, potentially reducing susceptibility to oxidative metabolism at the quinoline ring. [8]

Synthetic Methodologies

The synthesis of lurtotecan dihydrochloride requires precise assembly of the pentacyclic core, regioselective introduction of the ethylenedioxy bridge and the 7-substituent, and control of the critical 20(S) chirality.

Friedlander Condensation Approach for Core Structure Assembly

A common strategy for constructing the quinoline core of CPT analogs involves the Friedlander condensation. This method is particularly adaptable for synthesizing lurtotecan precursors:

  • Precursor Synthesis: A suitably substituted 2-aminobenzaldehyde derivative (10, bearing protected or pre-formed ethylenedioxy bridge at R¹⁰/R¹¹) is reacted with a functionalized cyclic ketone (8, containing the D/E ring system with the 20(S)-alcohol and protected lactone) under acidic conditions (e.g., p-TsOH, AcOH) or Lewis acid catalysis. 2-Aminobenzaldehyde (10) + D/E Ring Ketone (8) → Tricyclic Intermediate (27a-34a)
  • Regioselective Chlorination: The benzylic position adjacent to the newly formed quinoline nitrogen (position equivalent to CPT C7) is selectively chlorinated using reagents like SO₂Cl₂ or NCS, yielding key intermediates (27a-34a). This chlorine serves as a good leaving group for subsequent nucleophilic displacement.
  • Introduction of 4-Methylpiperazine: Nucleophilic displacement of the 7-chloromethyl group with 4-methylpiperazine occurs readily in polar aprotic solvents (DMSO, DMF) at room temperature or with mild heating.7-Chloromethyl Intermediate + HN(CH₂CH₂)₂NCH₃ → Lurtotecan Base
  • Salt Formation: Treatment of the lurtotecan base with HCl yields the water-soluble dihydrochloride salt.
  • Challenges: This route requires careful control over the Friedlander condensation regiochemistry and the synthesis of specifically substituted starting materials (e.g., the ethylenedioxy-fused 2-aminobenzaldehyde). Yields for the condensation step can be variable (reported as modest to excellent).

Comins’s Total Synthesis Strategy for Scalability

While the Friedlander approach is efficient for derivatization, a robust total synthesis ensures a scalable supply of the core structure and facilitates chiral control. Comins's strategy, although initially developed for CPT itself, provides a framework applicable to lurtotecan:

  • Chiral Pyridone Building Block: The synthesis starts with a highly enantioselective formation of a chiral 4-alkoxy-3-silyloxypyridine derivative using Comins's reagent (N-(5-chloro-2-pyridyl)triflimide) and chiral auxiliaries or catalysts to establish the future C20 stereochemistry. [8]
  • Sequential Ring Construction: The D and E rings are constructed through a series of stereocontrolled reactions (e.g., alkylations, cyclizations) onto the pyridone template.
  • Quinoline Formation: The A and B rings (quinoline) are formed later in the synthesis, potentially via methodologies like Friedlander condensation or other cyclization strategies, allowing for the introduction of the specific 10,11-ethylenedioxy and ultimately the 7-substituent.
  • Advantage for Lurtotecan: This modular approach allows for the late-stage introduction of diverse substituents at position 7, including the 4-methylpiperazinomethylene group, and precise control over the ethylenedioxy bridge formation. It offers a reliable, albeit potentially longer, route to multi-gram quantities of enantiomerically pure lurtotecan precursor. [8]

Chirality Control in the 8S-Hydroxyethyl Group

The S-configuration at C20 (equivalent to C8 in some numbering systems within the E-ring lactone) is absolutely critical for Top1 inhibitory activity. The natural (20S)-isomer is orders of magnitude more potent than the (20R)-isomer. Synthetic strategies employ several methods:

  • Chiral Pool Source: Utilizing naturally occurring chiral precursors derived from terpenes or amino acids that already possess the desired stereocenter.
  • Asymmetric Synthesis:
  • Chiral Auxiliaries: Auxiliaries like Evans' oxazolidinones or Oppolzer's sultams are attached to intermediates near C20. Diastereoselective alkylation or aldol reactions introduce the hydroxyethyl moiety with high de, followed by auxiliary removal.
  • Catalytic Asymmetric Hydrogenation: Enantioselective hydrogenation of a prochiral 20-keto-CPT precursor using chiral transition metal catalysts (e.g., Ru-BINAP complexes) can yield the 20(S)-alcohol directly.
  • Enzymatic Resolution: Racemic intermediates (e.g., 20-hydroxy CPT lactone open forms or esters) are treated with stereoselective hydrolases or lipases, selectively transforming one enantiomer, allowing separation. [8]
  • Crystallization-Based Resolution: Diastereomeric salts formed by reacting racemic CPT acids with chiral amines (e.g., cinchonidine) can be separated by fractional crystallization.

Table 2: Methods for Controlling C20 (8S) Chirality in Camptothecin Synthesis

MethodKey PrincipleTypical De/ee (%)AdvantagesDisadvantages
Chiral PoolUse natural (S)-chiral building blocks100No resolution needed; often efficientLimited precursor availability
Chiral AuxiliaryDiastereoselective reaction; remove auxiliary>90-99High predictability & controlAdds synthetic steps (attach/remove)
Catalytic Asymmetric HydrogenationEnantioselective reduction of C20 ketone85-98Catalytic; efficient atom economyRequires optimized catalyst/conditions
Enzymatic ResolutionKinetic resolution of racemates>90Mild conditions; green chemistryMax yield 50%; requires specific enzyme
Diastereomeric Salt ResolutionPreferential crystallization of diastereomer saltsVariable (often 90+)Scalable; established industriallyRequires finding suitable salt pair; iterative

Properties

CAS Number

155773-58-3

Product Name

Lurtotecan dihydrochloride

IUPAC Name

(18S)-18-ethyl-18-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-6,9,20-trioxa-13,24-diazahexacyclo[12.11.0.03,12.05,10.015,24.017,22]pentacosa-1,3,5(10),11,13,15,17(22)-heptaene-19,23-dione;dihydrochloride

Molecular Formula

C28H32Cl2N4O6

Molecular Weight

591.5 g/mol

InChI

InChI=1S/C28H30N4O6.2ClH/c1-3-28(35)20-11-22-25-18(14-32(22)26(33)19(20)15-38-27(28)34)17(13-31-6-4-30(2)5-7-31)16-10-23-24(12-21(16)29-25)37-9-8-36-23;;/h10-12,35H,3-9,13-15H2,1-2H3;2*1H/t28-;;/m0../s1

InChI Key

ORIWMYRMOGIXGG-ZXVJYWQYSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Lurtotecan dihydrochloride

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O.Cl.Cl

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.